![molecular formula C15H19N3O B2355566 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide CAS No. 954074-31-8](/img/structure/B2355566.png)
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide
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Overview
Description
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide, also known as JNJ-1661010, is a small molecule inhibitor of the dopamine D2 receptor. It has been found to be effective in treating a range of psychiatric disorders, including schizophrenia and depression.
Scientific Research Applications
Chemical Synthesis
“4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide” can be used as a building block in the synthesis of more complex molecules. Its cyano group (-CN) and amide group (-CONH2) make it a versatile compound in organic synthesis .
Preparation of Biologically Active Compounds
The compound can be used in the cyanoacetylation of amines, a process that has been used in the synthesis of biologically active compounds . These compounds can have various applications in medicinal chemistry and drug discovery.
Research on Chemical Intermediates
This compound could be used in research on chemical intermediates . Chemical intermediates are substances produced during the conversion of some reactant to a product. Studying these intermediates can provide valuable insights into reaction mechanisms.
Heterocyclic Synthesis
“4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide” could be used in the synthesis of heterocyclic compounds . These compounds contain a ring structure with at least two different elements as part of its ring(s). Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
Target of Action
A structurally similar compound has been identified as a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor c2 inverse agonist .
Mode of Action
It belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids and derivatives . These compounds contain an alpha amino acid (or a derivative thereof) which bears a carbamoyl group at its terminal nitrogen atom .
Result of Action
While the specific molecular and cellular effects of 4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide are not clearly stated in the search results, a compound with a similar structure was found to be more efficient than sodium metamizole (by 9.85 times) at the later stage of the modeled acute pain syndrome .
properties
IUPAC Name |
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-6-13(7-9-18)11-17-15(19)14-4-2-12(10-16)3-5-14/h2-5,13H,6-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZNGUVUCZUMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide |
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